2-(heptane-4-sulfinyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(heptane-4-sulfinyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfinyl group attached to a heptane chain and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(heptane-4-sulfinyl)-3-methylbutanoic acid typically involves the introduction of the sulfinyl group to the heptane chain followed by the attachment of the methylbutanoic acid moiety. Common synthetic routes include:
Oxidation of Sulfides: The sulfinyl group can be introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Grignard Reaction:
Esterification and Hydrolysis: The final step often involves esterification of the intermediate compound followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(heptane-4-sulfinyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(heptane-4-sulfinyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(heptane-4-sulfinyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of target molecules. The compound may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(heptane-4-sulfonyl)acetamide: Contains a sulfonyl group instead of a sulfinyl group.
(2R)-2-amino-2-[(heptane-4-sulfinyl)methyl]-3-oxo-4-phenylbutanamide: Contains an amino and oxo group, with a similar sulfinyl-heptane structure.
(2R)-2-{[(S)-heptane-4-sulfinyl]methyl}oxolane: Contains an oxolane ring with a similar sulfinyl-heptane structure.
Uniqueness
2-(heptane-4-sulfinyl)-3-methylbutanoic acid is unique due to its specific combination of a sulfinyl group and a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2551117-49-6 |
---|---|
Molecular Formula |
C12H24O3S |
Molecular Weight |
248.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.